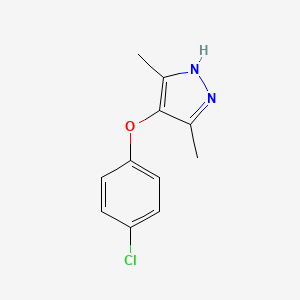

4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole

Overview

Description

This typically includes the compound’s systematic name, other names or synonyms it might be known by, and its classification or use in industry or research.

Synthesis Analysis

This involves a detailed look at how the compound is synthesized. This could include the starting materials, reagents, and conditions needed for the synthesis, as well as the mechanism of the reaction.Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, which could include its molecular formula, the arrangement of atoms, and the type of bonds between the atoms.Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. This could include its reactivity, the type of reactions it undergoes, and the products of these reactions.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Synthesis and Structural Analysis

Research on 4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole and related compounds primarily involves their synthesis and structural characterization. For instance, Sharma et al. (2020) synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-substituted acetophenone oximes and their silver complexes, demonstrating significant antibacterial activity and DNA photocleavage activity. The compounds were characterized using various spectroscopic methods and X-ray crystallography (Sharma et al., 2020).

Tautomerism and Crystallography

Another aspect of study involves the tautomerism and crystallographic analysis of NH-pyrazoles. Cornago et al. (2009) determined the structures of four NH-pyrazoles using X-ray crystallography, exploring their tautomerism in solution and the solid state through NMR spectroscopy (Cornago et al., 2009).

Antibacterial and Antioxidant Activities

Research also focuses on the antibacterial and antioxidant activities of pyrazole derivatives. For example, Oliveira et al. (2020) investigated the antioxidant potential of various pyrazol derivative compounds, demonstrating their effectiveness in reducing oxidative damage in mice (Oliveira et al., 2020). Similarly, Hafez et al. (2016) synthesized novel pyrazole derivatives exhibiting high antimicrobial and anticancer activity (Hafez et al., 2016).

Electronic and Molecular Structures

Another focus area is the exploration of molecular and electronic structures of pyrazole derivatives. Bustos et al. (2015) studied the molecular structures of certain pyrazole derivatives, analyzing their intermolecular interactions and molecular conformations (Bustos et al., 2015).

Supramolecular Chemistry

The self-assembly and supramolecular chemistry of pyrazole-based compounds are also significant. Moyano et al. (2013) reported on supramolecular liquid crystals containing 4-aryl-1H-pyrazole units, exhibiting luminescent properties and the ability to form columnar mesophases through hydrogen bonding (Moyano et al., 2013).

Safety And Hazards

This involves looking at the compound’s safety data. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

This involves looking at current research on the compound and where this research might be headed. This could include potential applications of the compound, or new reactions or syntheses that researchers are developing.

I hope this helps! If you have any other questions, feel free to ask.

properties

IUPAC Name |

4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-7-11(8(2)14-13-7)15-10-5-3-9(12)4-6-10/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLYWPSHWUVDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372552 | |

| Record name | 4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole | |

CAS RN |

562817-22-5 | |

| Record name | 4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

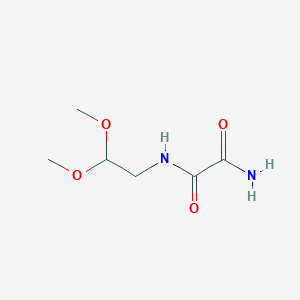

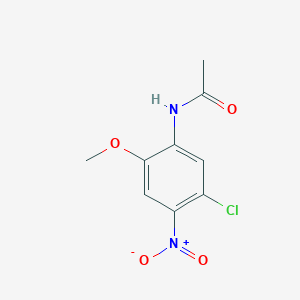

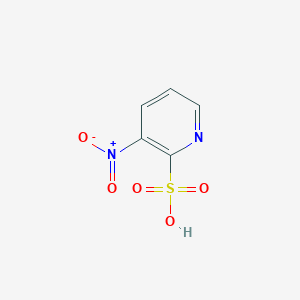

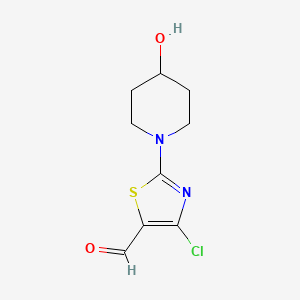

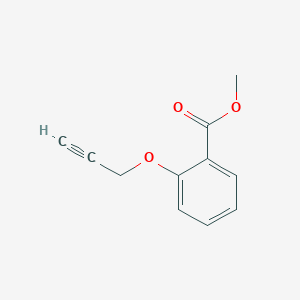

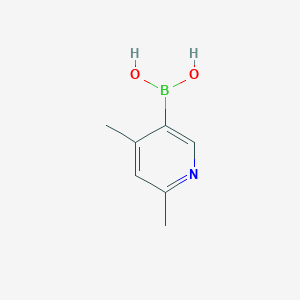

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid](/img/structure/B1597844.png)

![3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597852.png)

![2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597854.png)